Bienvenue dans la boutique en ligne BenchChem!

Eicosapentaenoyl ethanolamide

Cannabinoid receptor pharmacology Endocannabinoid system Receptor selectivity profiling

Select EPEA for prostate cancer (PC3/LNCaP) and neuroinflammation research. It is a direct CB1/CB2 agonist with 5.4x greater anti-proliferative potency vs. EPA in LNCaP cells (IC50 16.19 μM vs. 86.5 μM). Activity is CB receptor-independent in PC3 cells. Human hippocampal data supports neurogenesis studies. Available in mg to g quantities.

Molecular Formula C22H35NO2
Molecular Weight 345.5 g/mol
CAS No. 109001-03-8
Cat. No. B189998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEicosapentaenoyl ethanolamide
CAS109001-03-8
SynonymsEPEA
Molecular FormulaC22H35NO2
Molecular Weight345.5 g/mol
Structural Identifiers
SMILESCCC=CCC=CCC=CCC=CCC=CCCCC(=O)NCCO
InChIInChI=1S/C22H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)23-20-21-24/h3-4,6-7,9-10,12-13,15-16,24H,2,5,8,11,14,17-21H2,1H3,(H,23,25)/b4-3-,7-6-,10-9-,13-12-,16-15-
InChIKeyOVKKNJPJQKTXIT-JLNKQSITSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A solution in ethanol

Eicosapentaenoyl Ethanolamide (EPEA) CAS 109001-03-8: Essential Procurement Data for N-Acylethanolamine Research


Eicosapentaenoyl ethanolamide (EPEA; CAS 109001-03-8) is an endogenous N-acylethanolamine (NAE) derived from the omega-3 fatty acid eicosapentaenoic acid (EPA) [1]. As a member of the fatty acid ethanolamide (FAE) family, EPEA functions as a lipid mediator with documented activity at cannabinoid receptors (CB1/CB2), peroxisome proliferator-activated receptor gamma (PPARγ), and transient receptor potential (TRP) ion channels [2]. EPEA is distinguished from saturated and monounsaturated NAEs by its polyunsaturated omega-3 acyl chain, which confers unique receptor selectivity and metabolic signaling properties relevant to cancer, inflammation, and metabolic research [3].

Why EPEA Cannot Be Replaced by Generic Fatty Acid Ethanolamides: A Procurement Rationale


The N-acylethanolamine (NAE) class exhibits profound functional divergence based on acyl chain composition. Saturated NAEs like palmitoylethanolamide (PEA) and monounsaturated oleoylethanolamide (OEA) primarily signal through PPARα and TRPV1 with minimal CB receptor activity, whereas polyunsaturated omega-6 anandamide (AEA) potently activates CB1/CB2 and TRPV1 [1]. EPEA, as an omega-3 polyunsaturated NAE, occupies a distinct pharmacological niche: it activates CB2 receptors preferentially over CB1, fails to activate TRPV1 directly, and engages PPARγ-mediated transcriptional programs not shared by omega-6 or saturated congeners [2]. Simple substitution of one NAE for another without consideration of these receptor-selectivity differences will yield irreproducible and mechanistically invalid results. The evidence below quantifies these critical differentiation points.

Quantitative Differentiation of Eicosapentaenoyl Ethanolamide (EPEA) from Structural and Functional Analogs


CB2-Selective Agonist Profile Distinguishes EPEA from Anandamide and PEA

EPEA demonstrates preferential activation of CB2 over CB1 receptors, a selectivity profile distinct from the non-selective CB1/CB2 agonist anandamide (AEA) and from PEA/OEA which lack significant CB receptor activity. In [35S]GTPγS functional assays, EPEA activated CB1 receptors with an EC50 of 1361 nM (Emax 40.6%) and CB2 receptors with an EC50 of 397.1 nM (Emax 22.9%), indicating approximately 3.4-fold greater potency at CB2 [1]. In contrast, DHEA (the omega-3 DHA ethanolamide) showed 25-fold higher potency at CB1 (EC50 50 nM) compared to EPEA, and 9-fold higher potency at CB2 (EC50 42 nM). Notably, the n-3 NAEs (including EPEA) failed to activate TRPV1 channels, whereas n-6 NAEs (AEA, docosatetraenoyl, docosapentaenoyl) activated both CB1/CB2 and TRPV1 [2].

Cannabinoid receptor pharmacology Endocannabinoid system Receptor selectivity profiling

EPEA Exhibits Enhanced Anti-Proliferative Potency Relative to Parent EPA in Prostate Cancer Models

EPEA demonstrates significantly greater anti-proliferative activity than its parent fatty acid EPA in prostate cancer cell lines. In LNCaP (androgen receptor-positive) and PC3 (androgen receptor-negative) prostate cancer cells, EPEA induced cell death with an IC50 of 16.19 μM, whereas EPA and DHA required higher concentrations to achieve equivalent growth inhibition [1]. The study authors explicitly note that 'EPEA and DHEA are significantly more potent than their parent fatty acids at inhibiting prostate cancer cell growth/proliferation' [1]. Furthermore, this anti-proliferative effect appears to operate through both cannabinoid receptor-dependent and -independent mechanisms, as the CB1 antagonist AM281 and CB2 antagonist AM630 reduced EPEA potency in PC3 cells but not in LNCaP cells [2].

Prostate cancer Anti-proliferative screening Omega-3 ethanolamide therapeutics

EPEA Activates PPARγ and Induces Autophagy in Breast Cancer Cells with Selectivity for Tumor Cells

EPEA reduces cell viability in MCF-7 breast cancer cells while sparing non-tumorigenic MCF-10A breast epithelial cells, a selectivity profile not consistently observed with saturated NAEs like PEA. In MCF-7 cells, both EPEA and DHEA enhanced PPARγ expression and stimulated PPAR response element (PPRE)-dependent transcription, leading to increased expression of the tumor suppressor PTEN and subsequent inhibition of AKT-mTOR pathways [1]. This PPARγ-mediated autophagy induction is a mechanism not shared by PEA or OEA, which primarily signal through PPARα. The study authors note that 'DHEA and EPEA were able to reduce cell viability in MCF-7 breast cancer cells whereas they did not elicit any effects in MCF-10A non-tumorigenic breast epithelial cells' [2].

PPARγ signaling Autophagy Breast cancer Tumor selectivity

EPEA Metabolism by FAAH and NAAA Differs from Saturated NAEs

EPEA is metabolized by fatty acid amide hydrolase (FAAH) and N-acylethanolamine-hydrolyzing acid amidase (NAAA), with the latter exhibiting greater specificity for PEA over other fatty acid amides [1]. In LNCaP prostate cancer cells, which highly express FAAH, the anti-proliferative potency of EPEA was significantly enhanced by FAAH inhibition with PMSF or the selective inhibitor JNJ1661010 [2]. This contrasts with PC3 cells (which lack FAAH expression), where FAAH inhibition did not increase EPEA potency. Furthermore, in cell-free enzyme assays, EPEA was shown to be a substrate for FAAH-mediated hydrolysis, with the resulting fatty acid undergoing rapid oxidation by splenocyte lipoxygenase [3]. This metabolic profile is distinct from that of PEA, which is preferentially hydrolyzed by NAAA rather than FAAH.

FAAH NAAA Metabolic stability Endocannabinoid degradation

EPEA Demonstrates Distinct In Vitro vs. In Vivo Neuroinflammatory Activity Compared to Synaptamide (DHEA)

In a direct comparative study of omega-3 ethanolamides in an LPS-induced neuroinflammation model, EPEA and synaptamide (DHEA) both prevented LPS-mediated increases in TNF-α and IL-6 production in SIM-A9 microglial cultures in vitro [1]. However, in vivo experiments revealed a critical divergence: synaptamide reversed LPS-mediated increases in hippocampal TNF-α and IL-1β, whereas EPEA did not. Furthermore, synaptamide, but not EPEA, inhibited the increase in Iba-1-positive microglia staining area and reversed LPS-mediated decreases in BDNF production. Despite these differences, both compounds prevented LPS-mediated astrogliosis and maintained normal hippocampal long-term potentiation during neuroinflammation [2].

Neuroinflammation Microglia Cytokine modulation LPS challenge

EPEA Binds Cannabinoid Receptors with Higher Affinity at CB1 than CB2, in Contrast to Its Functional Selectivity

Despite demonstrating functional CB2-preferring agonist activity (see Evidence Item 1), EPEA exhibits higher binding affinity for CB1 than CB2 receptors in radioligand displacement assays. In competition binding experiments using [3H]CP55940, EPEA displaced the radioligand from CB1 receptors (mouse brain membranes) with a Ki of 2000 nM without PMSF, which decreased to 55 nM in the presence of the FAAH inhibitor PMSF [1]. For CB2 receptors (CHO-hCB2 cell membranes), EPEA displayed Ki values of 9027 nM without PMSF and 3440 nM with PMSF. Thus, EPEA binds CB1 with approximately 4.5-fold higher affinity than CB2 in the absence of PMSF, and approximately 62.5-fold higher affinity in the presence of PMSF. This binding/functional mismatch is distinct from DHEA, which showed more consistent binding and functional profiles across receptor subtypes [2].

Receptor binding Radioligand displacement Cannabinoid pharmacology Binding affinity

High-Value Research and Industrial Applications for Eicosapentaenoyl Ethanolamide (EPEA) Based on Quantified Differentiation


Prostate Cancer Research Requiring Omega-3 Ethanolamide Anti-Proliferative Activity Superior to EPA

EPEA is the preferred tool compound for investigating omega-3-mediated anti-proliferative mechanisms in prostate cancer models. As demonstrated in Section 3 Evidence Item 2, EPEA exhibits significantly greater potency than its parent fatty acid EPA, with an IC50 of 16.19 μM in LNCaP and PC3 prostate cancer cell lines and induction of early apoptosis in PC3 cells (31.63% vs untreated 9.47%, P<0.05) where EPA and DHA showed no significant effect [1]. This enhanced potency, combined with its ability to engage both cannabinoid receptor-dependent and -independent pathways, makes EPEA essential for studies aiming to dissect omega-3 signaling in prostate carcinogenesis.

CB2-Selective Cannabinoid Signaling Studies Requiring Minimal CB1/TRPV1 Activation

EPEA's functional CB2-preferring agonist profile (CB2 EC50 397.1 nM vs CB1 EC50 1361 nM; see Section 3 Evidence Item 1) positions it as a valuable tool for isolating CB2-mediated effects without the confounding influences of CB1-mediated psychoactivity or TRPV1-mediated pain signaling. Unlike anandamide, which activates CB1, CB2, and TRPV1, or PEA/OEA, which lack significant CB receptor activity, EPEA enables researchers to interrogate CB2-dependent pathways in immune modulation and inflammation with reduced off-target liability [2].

PPARγ-Mediated Autophagy and Tumor-Selective Cytotoxicity Studies in Breast Cancer

As established in Section 3 Evidence Item 3, EPEA selectively reduces viability of MCF-7 breast cancer cells while sparing non-tumorigenic MCF-10A cells through PPARγ activation and autophagy induction. This tumor-selective mechanism distinguishes EPEA from PPARα-preferring NAEs (PEA, OEA) and provides a unique tool for investigating PPARγ-dependent autophagy pathways in breast cancer. Researchers should procure EPEA when the experimental objective is to activate PPARγ-mediated transcriptional programs leading to PTEN upregulation and AKT-mTOR inhibition [3].

In Vitro Microglial Activation and Astrogliosis Studies in Neuroinflammation

EPEA is appropriate for in vitro neuroinflammation research focused on microglial cytokine production and astrogliosis prevention. As detailed in Section 3 Evidence Item 5, EPEA prevents LPS-mediated increases in TNF-α and IL-6 in SIM-A9 microglial cultures and prevents astrogliosis in vivo, despite lacking the hippocampal cytokine suppression observed with synaptamide [4]. Researchers should note the in vitro/in vivo discordance and select EPEA specifically for microglial activation assays or studies where astroglial response modulation is the primary endpoint.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Eicosapentaenoyl ethanolamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.